molecular formula C9H18N2O B2398117 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 314748-53-3

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2398117
CAS No.: 314748-53-3
M. Wt: 170.256
InChI Key: BOGILKOPDDCGBY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.256. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 1,5-Dimethyl-3,7-diazabicyclo[33It’s known that this compound belongs to a class of molecules known as bispidines . These compounds are known to behave as efficient bidentate ligands capable of forming stable complexes with transition metals .

Mode of Action

The exact mode of action of 1,5-Dimethyl-3,7-diazabicyclo[33Based on its structural similarity to other bispidines, it’s likely that it interacts with its targets through the formation of stable complexes .

Biochemical Pathways

The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine . This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine , it may be involved in enhancing imaging capabilities at the cellular level.

Properties

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGILKOPDDCGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1O)(CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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